H-Thr(Bzl)-OH · HCl
CAS No.:
Cat. No.: VC3680271
Molecular Formula: C11H15NO3 · HCl
Molecular Weight: 245.71
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO3 · HCl |
---|---|
Molecular Weight | 245.71 |
Introduction
Chemical Identity and Structure
Molecular Composition
H-Thr(Bzl)-OH · HCl is characterized by the molecular formula C11H16ClNO3 with a precise molecular weight of 245.70 g/mol as computed by PubChem 2.2 . Structurally, the compound consists of a threonine amino acid backbone with a benzyl protecting group attached to the hydroxyl side chain, presented as a hydrochloride salt. The parent compound is identified as (2S,3R)-2-amino-3-(benzyloxy)butanoic acid (CID 6951054), with the hydrochloride forming an essential salt for stability and handling purposes .
Structural Configuration
The compound maintains the stereochemical configuration of L-threonine, specifically the (2S,3R) absolute configuration, which is critical for its biological relevance and application in peptide synthesis. This configuration ensures proper spatial orientation when incorporated into larger peptide structures. The benzyl group serves as a protecting group for the hydroxyl function of threonine, preventing unwanted side reactions during peptide coupling procedures .
Nomenclature and Identification
H-Thr(Bzl)-OH · HCl is registered under several systematic and common names in chemical databases and literature, facilitating cross-referencing across various research platforms.
Table 1: Nomenclature and Identification Parameters
Physical and Chemical Properties
Physical Characteristics
H-Thr(Bzl)-OH · HCl exhibits distinct physical properties that influence its handling, storage, and application in laboratory settings. The compound typically appears as a crystalline solid at standard temperature and pressure.
Table 2: Physical Properties of H-Thr(Bzl)-OH · HCl
The decomposition at the melting point (197°C) indicates thermal instability at elevated temperatures, which is an important consideration for storage and handling protocols .
Chemical Properties
The chemical behavior of H-Thr(Bzl)-OH · HCl is primarily determined by its amino acid backbone and the protecting benzyl group. The presence of the hydrochloride salt affects its acidity and reactivity profile.
Table 3: Chemical Properties
The acidic properties (pKa 2.13±0) influence the compound's behavior in solution and affect its participation in coupling reactions during peptide synthesis .
Applications in Peptide Synthesis
Role as a Building Block
H-Thr(Bzl)-OH · HCl serves as a valuable protected amino acid derivative in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl protecting group on the threonine hydroxyl side chain prevents unwanted side reactions during peptide chain elongation, enabling selective and controlled peptide bond formation.
In the context of peptide synthesis, H-Thr(Bzl)-OH · HCl appears in multiple synthetic protocols. For example, it can be used in coupling reactions with other protected amino acids using various coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) as mentioned in the research literature . The hydrochloride salt form provides enhanced stability during storage while maintaining reactivity for peptide coupling.
Synthetic Examples
Evidence from the literature indicates the use of protected threonine derivatives in various peptide syntheses. For instance, in one documented synthetic approach, H-Thr-OBzl·HCl was utilized in the preparation of peptide fragments such as "H-Thr-Ala-OMe" . This demonstrates the practical application of the compound in building complex peptide structures through stepwise condensation methods.
The integration of H-Thr(Bzl)-OH · HCl into synthetic peptides typically follows established protocols:
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Neutralization of the hydrochloride salt
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Coupling with the activated carboxyl component of another protected amino acid
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Deprotection of temporary protecting groups for chain elongation
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Final deprotection including removal of the benzyl group
Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Container | Sealed, airtight container |
Light Exposure | Protect from light (keep in dark place) |
Humidity | Store in dry conditions |
Special Considerations | Avoid repeated freeze-thaw cycles |
These storage conditions help prevent degradation of the compound and maintain its efficacy for synthetic applications .
Comparative Analysis with Related Compounds
H-Thr(Bzl)-OH · HCl belongs to a broader family of protected amino acid derivatives used in peptide synthesis. Comparing this compound with related derivatives provides context for its specific applications and advantages.
Table 5: Comparison with Related Compounds
Compound | Protecting Group | Advantages | Common Applications |
---|---|---|---|
H-Thr(Bzl)-OH · HCl | Benzyl on hydroxyl | Stable to basic conditions, Removed by hydrogenolysis | Solid-phase and solution-phase peptide synthesis |
Boc-Thr(Bzl)-OH | Boc on amine, Benzyl on hydroxyl | Orthogonal protection strategy | tBu/Bzl protection scheme synthesis |
Fmoc-Thr(tBu)-OH | Fmoc on amine, tert-butyl on hydroxyl | Standard for Fmoc-based SPPS | Modern solid-phase peptide synthesis |
H-Thr-OH | Unprotected | Natural amino acid form | Direct biochemical applications |
The specific choice between these related compounds depends on the synthetic strategy, deprotection conditions, and compatibility with other protecting groups in the target peptide sequence.
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